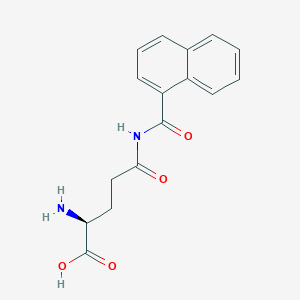
N-(2-Bromoethyl)-3-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromoethyl)-3-chlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom and a chlorobenzene ring bonded to a sulfonamide group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoethyl)-3-chlorobenzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-bromoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromoethyl)-3-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Products include substituted sulfonamides, azides, and thiols.
Oxidation: Products include sulfonic acids and sulfonyl chlorides.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
N-(2-Bromoethyl)-3-chlorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein modification. It can act as a probe to investigate biological pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-Bromoethyl)-3-chlorobenzenesulfonamide involves its interaction with biological molecules, particularly proteins and enzymes. The bromoethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modification of protein function. The sulfonamide group can also interact with biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromoethyl)phthalimide: Similar in structure but contains a phthalimide group instead of a sulfonamide group.
3-Bromoethylbenzenesulfonamide: Similar but lacks the chlorine atom on the benzene ring.
N-(2-Chloroethyl)-3-chlorobenzenesulfonamide: Similar but contains a chloroethyl group instead of a bromoethyl group.
Uniqueness
N-(2-Bromoethyl)-3-chlorobenzenesulfonamide is unique due to the presence of both bromoethyl and chlorobenzene groups, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various chemical and biological applications.
Properties
Molecular Formula |
C8H9BrClNO2S |
|---|---|
Molecular Weight |
298.59 g/mol |
IUPAC Name |
N-(2-bromoethyl)-3-chlorobenzenesulfonamide |
InChI |
InChI=1S/C8H9BrClNO2S/c9-4-5-11-14(12,13)8-3-1-2-7(10)6-8/h1-3,6,11H,4-5H2 |
InChI Key |
ZSBWTWKGKHHZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11830412.png)
![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)

![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)




![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)

![17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione](/img/structure/B11830484.png)
![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)
